molecular formula C12H9NO4S B142668 1-Nitro-2-(phenylsulfonyl)benzene CAS No. 144113-81-5

1-Nitro-2-(phenylsulfonyl)benzene

Cat. No. B142668
M. Wt: 263.27 g/mol
InChI Key: GKNMUCPEXSCGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-2-(phenylsulfonyl)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as NPSB or NPSB-011 and is used as a reagent in organic synthesis and as a fluorescent probe in biochemical studies.

Mechanism Of Action

The mechanism of action of 1-Nitro-2-(phenylsulfonyl)benzene involves the formation of a covalent bond between the compound and the target protein. The nitro group of NPSB reacts with the thiol group of cysteine residues in the protein, leading to the formation of a fluorescent adduct. This adduct can be detected by fluorescence spectroscopy and can be used to determine the binding affinity of small molecules to the protein.

Biochemical And Physiological Effects

1-Nitro-2-(phenylsulfonyl)benzene has no reported biochemical or physiological effects on living organisms. However, it should be handled with care as it is a toxic compound.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Nitro-2-(phenylsulfonyl)benzene in lab experiments include its high sensitivity and selectivity for protein-ligand interactions. It is also a relatively inexpensive and easy-to-use reagent. However, the limitations of using NPSB include its toxicity and the fact that it can only be used for studying proteins with cysteine residues.

Future Directions

There are several future directions for the use of 1-Nitro-2-(phenylsulfonyl)benzene in scientific research. One direction is the development of new fluorescent probes based on the structure of NPSB. Another direction is the use of NPSB in the study of enzyme-catalyzed reactions and drug discovery. Additionally, the use of NPSB in the study of protein-protein interactions is an area of future research.

Synthesis Methods

The synthesis of 1-Nitro-2-(phenylsulfonyl)benzene involves the reaction of 2-nitrobenzenesulfonyl chloride with benzene in the presence of a catalyst. This reaction produces NPSB as a yellow solid with a melting point of 141-143°C. The purity of the compound is determined by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

1-Nitro-2-(phenylsulfonyl)benzene is widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It is also used as a reagent in organic synthesis for the preparation of various compounds. NPSB has been used to study the binding of small molecules to proteins and to investigate the mechanism of enzyme-catalyzed reactions.

properties

IUPAC Name

1-(benzenesulfonyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNMUCPEXSCGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932234
Record name 1-(Benzenesulfonyl)-2-nitrobenzenato
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Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Nitro-2-(phenylsulfonyl)benzene

CAS RN

31515-43-2, 144113-81-5
Record name 2-Nitrophenyl phenyl sulfone
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Record name 2'-Nitrophenylphenylsulfone
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Record name 1-(Benzenesulfonyl)-2-nitrobenzenato
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Record name 1-nitro-2-(phenylsulphonyl)benzene
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Record name 1-Nitro-2-(phenylsulfonyl)benzene
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